molecular formula C21H16N2O4 B11552249 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate

2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate

Cat. No.: B11552249
M. Wt: 360.4 g/mol
InChI Key: YADXSVNIIXIGIP-UHFFFAOYSA-N
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Description

2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate is an organic compound that features a complex aromatic structure. It is characterized by the presence of nitro, imino, and ester functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate typically involves multiple steps. One common route includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium, iron with hydrochloric acid.

    Electrophilic Reagents: Halogens (e.g., bromine), nitric acid, sulfuric acid.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Reduction: Formation of 2-amino-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3-methylbenzoic acid and the corresponding alcohol.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

[2-nitro-4-(phenyliminomethyl)phenyl] 3-methylbenzoate

InChI

InChI=1S/C21H16N2O4/c1-15-6-5-7-17(12-15)21(24)27-20-11-10-16(13-19(20)23(25)26)14-22-18-8-3-2-4-9-18/h2-14H,1H3

InChI Key

YADXSVNIIXIGIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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